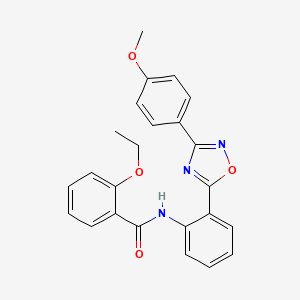
2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMD-1214063 and is a member of the oxadiazole family of compounds.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been found to modulate the activity of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been found to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to modulate the activity of various signaling pathways that are involved in inflammation, pain, and cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its potent anti-inflammatory and analgesic effects. This compound can be used to study the mechanisms of inflammation and pain in various preclinical models. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the scientific research of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One of the potential applications of this compound is in the development of novel anti-inflammatory and analgesic drugs. It can also be studied for its potential anti-cancer properties and can be used as a lead compound for the development of new cancer therapies. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-(2-bromo-phenyl)-2-oxoacetate to form the intermediate compound, which is then reacted with 2-aminophenyl-5-oxo-2,3-dihydro-1,3,4-oxadiazole to yield the final product. The synthesis of this compound has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-ethoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-3-30-21-11-7-5-9-19(21)23(28)25-20-10-6-4-8-18(20)24-26-22(27-31-24)16-12-14-17(29-2)15-13-16/h4-15H,3H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIRZRVWNYBVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

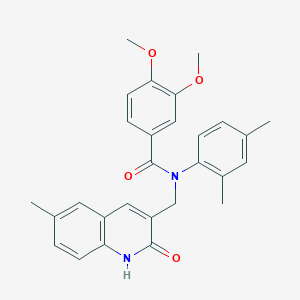
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide](/img/structure/B7690672.png)



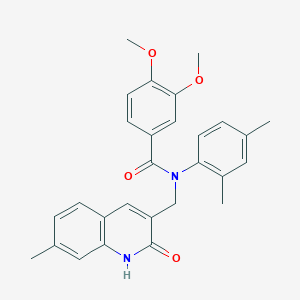

![3,4-dimethoxy-N'-[(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7690709.png)

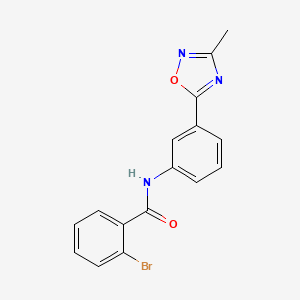
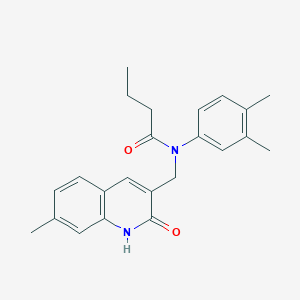

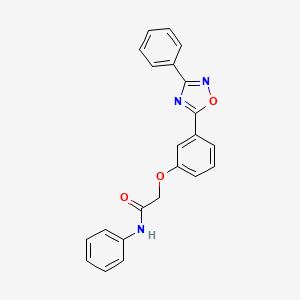
![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)